Regio-specific Intermediate for Quinazolin-4-one Antitumour Agents
The compound is intermediate (VII) in the linear synthesis of water‑soluble CB30865 analogues. When cyclised and further elaborated, it yields compounds such as 5a and 5g that display IC₅₀ values of 0.49 nM and ≈0.28 nM against the W1L2 cell line, representing a 6‑fold improvement over the parent CB30865 (IC₅₀ = 2.8 nM) [1]. The 2‑amino‑4‑chloro‑5‑methyl substitution pattern is embedded in the final pharmacophore; use of the 3‑methyl positional isomer would generate a different regio‑isomeric quinazolinone for which no comparable activity has been reported.
| Evidence Dimension | Synthetic utility and potency of derived products |
|---|---|
| Target Compound Data | Intermediate (VII) → final compounds 5a (IC₅₀ = 0.49 ± 0.24 nM) and 5g (IC₅₀ ≈ 0.28 nM) vs. CB30865 IC₅₀ = 2.8 ± 0.50 nM |
| Comparator Or Baseline | 2‑Amino‑4‑chloro‑3‑methylbenzoic acid (CAS 98968‑68‑4) → no published IC₅₀ data for the corresponding quinazolinone |
| Quantified Difference | ≥ 6‑fold increase in cytotoxicity for products derived from the target intermediate; comparator lacks documented activity |
| Conditions | W1L2 human lymphoblastoid cell line; 96‑h exposure; MTT assay (J. Med. Chem. 2002) |
Why This Matters
Procuring the correct regio‑isomer is essential to reproduce the published synthetic route and achieve the reported sub‑nanomolar potency in downstream biological evaluation.
- [1] Bavetsias, V., et al. The design and synthesis of water‑soluble analogues of CB30865, a quinazolin‑4‑one‑based antitumor agent. J. Med. Chem. 2002, 45 (17), 3692‑3702. https://doi.org/10.1021/jm011081s. View Source
